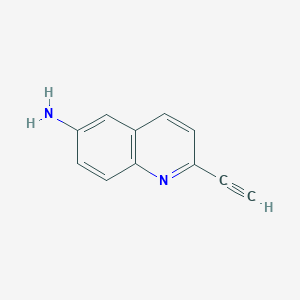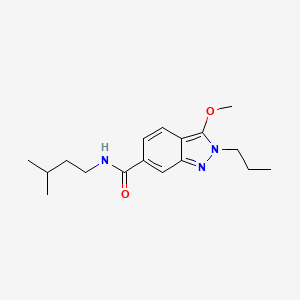
3-Methoxy-N-(3-methylbutyl)-2-propyl-2H-indazole-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Isopentyl-3-methoxy-2-propyl-2H-indazole-6-carboxamide is a synthetic compound belonging to the indazole family. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of N-Isopentyl-3-methoxy-2-propyl-2H-indazole-6-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the cyclization of 2-azidobenzaldehydes with amines to form the indazole core . The reaction conditions often involve the use of transition metal catalysts, such as copper or palladium, under controlled temperatures and pressures . Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
N-Isopentyl-3-methoxy-2-propyl-2H-indazole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indazole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the indazole ring.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of N-Isopentyl-3-methoxy-2-propyl-2H-indazole-6-carboxamide involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of receptor-mediated signaling cascades .
Comparaison Avec Des Composés Similaires
N-Isopentyl-3-methoxy-2-propyl-2H-indazole-6-carboxamide can be compared with other indazole derivatives, such as:
- 1H-Indazole-3-carboxamide
- 2H-Indazole-4-carboxamide
- 3-Methyl-2H-indazole-6-carboxamide
These compounds share the indazole core but differ in their substituents, leading to variations in their biological activities and applications. The uniqueness of N-Isopentyl-3-methoxy-2-propyl-2H-indazole-6-carboxamide lies in its specific substituents, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
919107-84-9 |
|---|---|
Formule moléculaire |
C17H25N3O2 |
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
3-methoxy-N-(3-methylbutyl)-2-propylindazole-6-carboxamide |
InChI |
InChI=1S/C17H25N3O2/c1-5-10-20-17(22-4)14-7-6-13(11-15(14)19-20)16(21)18-9-8-12(2)3/h6-7,11-12H,5,8-10H2,1-4H3,(H,18,21) |
Clé InChI |
AFDYOOXFEFLXAG-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C(=C2C=CC(=CC2=N1)C(=O)NCCC(C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Chloro-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B13113349.png)

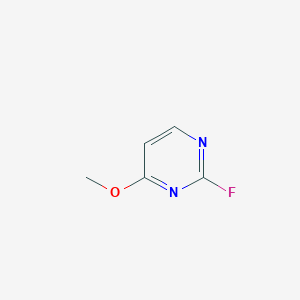
![7-Amino-2,3-dimethylpyrrolo[3,4-b]pyrazin-5-one](/img/structure/B13113366.png)
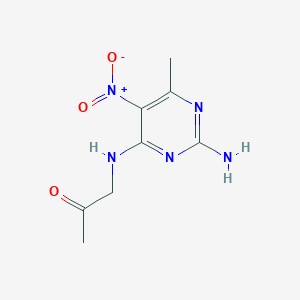

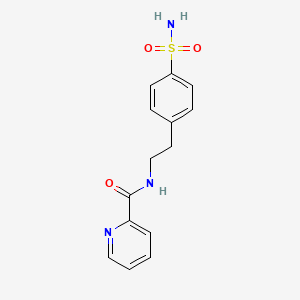
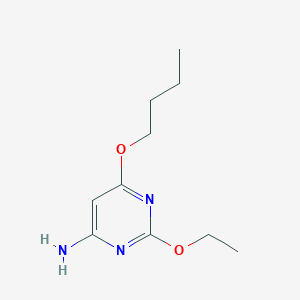
![[1,2,4]Triazino[4,5-d][1,2,4]triazepine](/img/structure/B13113398.png)
